molecular formula C9H6O6 B1200061 Benzene-1,2,3-tricarboxylic acid CAS No. 569-51-7

Benzene-1,2,3-tricarboxylic acid

Cat. No.: B1200061
CAS No.: 569-51-7
M. Wt: 210.14 g/mol
InChI Key: UJMDYLWCYJJYMO-UHFFFAOYSA-N
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Description

1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an organic compound with the molecular formula C₉H₆O₆. It is one of the three isomers of benzenetricarboxylic acid, the others being 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid). This compound is characterized by the presence of three carboxyl groups (-COOH) attached to a benzene ring at the 1, 2, and 3 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzenetricarboxylic acid can be synthesized through the oxidation of 1,2,3-trimethylbenzene (hemimellitene) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically involves heating the trimethylbenzene with the oxidizing agent in an aqueous medium, leading to the formation of the tricarboxylic acid .

Industrial Production Methods: Industrial production of 1,2,3-benzenetricarboxylic acid often involves the catalytic oxidation of hemimellitene. This process uses a catalyst such as cobalt or manganese salts in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

1,2,3-Benzenetricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carbon dioxide and water. This reaction is typically carried out using strong oxidizing agents under controlled conditions .

Reduction: Reduction of 1,2,3-benzenetricarboxylic acid can lead to the formation of corresponding alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Substitution: The carboxyl groups in 1,2,3-benzenetricarboxylic acid can undergo substitution reactions with various nucleophiles. For example, esterification with alcohols in the presence of an acid catalyst can produce esters .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Catalysts: Acid catalysts for esterification reactions

Major Products:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O)
  • Reduction: Alcohols or aldehydes
  • Substitution: Esters

Comparison with Similar Compounds

  • 1,2,4-Benzenetricarboxylic acid (Trimellitic acid)
  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

Properties

IUPAC Name

benzene-1,2,3-tricarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMDYLWCYJJYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018142
Record name 1,​2,​3-​Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to almost white crystalline powder; [Acros Organics MSDS]
Record name Benzene 1,2,3-tricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
Record name Benzene 1,2,3-tricarboxylic acid
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CAS No.

569-51-7
Record name 1,2,3-Benzenetricarboxylic acid
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Record name Benzene 1,2,3-tricarboxylic acid
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Record name HEMIMELLITIC ACID
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Record name 1,​2,​3-​Benzenetricarboxylic acid
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Record name Benzene-1,2,3-tricarboxylic acid
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Record name 1,2,3-BENZENETRICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A 2 litter flask equipped with a magnetic stirrer, a thermometer, and 250 ml dripping funnel were filled with 1 litter of water and 71 g of sodium hydroxide pellet. When this was dissolved, 100 g of 1-aminobenzene-3,4,5-tricarboxylic acid was added and dissolved. After neutralization heat ceased, the reaction result was cooled down to 10° C. The dripping funnel was filled with 40.23 g of methacryloyl chloride. While this was maintained below 15° C., the liquid was dripped to the reaction container in 15 minutes. 40 g of sodium hydroxide was dissolved in 150 g of water in another container. This solution was added to the reaction mixture 20 minutes after the addition of methacryloyl chloride was complete. After the reaction product was cooled down to 10° C., 40 g of methacryloyl chloride was dripped from the dripping funnel in 15 minutes while the temperature was maintained below 15° C. 20 minutes after the dripping was complete, the reaction mixture was acidized to pH 3 by strong chloric acid. The thus-produced solid portion was extracted by vacuum filtration followed by washing with ethanol and dried at 60° C. for 14 hours in a vacuum oven.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40.23 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
71 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3-(Ethoxymethyl)phthalic acid disodium salt (3.7 mmol) from Example 2 was dissolved in water (40 ml). Potassium permanganate (7.5 mmol) was added and the resulting solution was stirred for 18 h at room temperature. The precipitate formed was filtered off and washed three times with hot water. The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume and cooled in an ice-bath. Concentrated HCl was added carefully for neutralization. The precipitated hemimellitic acid was collected on a glass filter, washed with water and dried (yield: 42%).
Name
3-(Ethoxymethyl)phthalic acid disodium salt
Quantity
3.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 1,2,3-Benzenetricarboxylic acid?

A1: 1,2,3-Benzenetricarboxylic acid is a known inhibitor of the mitochondrial tricarboxylate carrier (TCC). [, , ] The TCC facilitates the exchange of citrate for other tricarboxylates, such as malate, across the mitochondrial membrane. Inhibition of TCC disrupts mitochondrial metabolism.

Q2: What is the molecular formula and weight of 1,2,3-Benzenetricarboxylic acid?

A2: The molecular formula of 1,2,3-Benzenetricarboxylic acid is C9H6O6. Its molecular weight is 210.14 g/mol.

Q3: Are there any spectroscopic techniques used to characterize 1,2,3-Benzenetricarboxylic acid?

A4: Yes, several spectroscopic techniques, including fast atom bombardment (FAB), electron ionization (EI), and chemical ionization (CI) mass spectrometry, are effective in characterizing 1,2,3-Benzenetricarboxylic acid and its derivatives. [] Infrared (IR) spectroscopy is also widely employed to analyze the compound, particularly for identifying the presence of characteristic functional groups. [, , , , , , , , ]

Q4: Does 1,2,3-Benzenetricarboxylic acid participate in any notable chemical reactions?

A6: 1,2,3-Benzenetricarboxylic acid can undergo a base-catalyzed oxygen-oxidation reaction, yielding oxalic acid and carbon dioxide as products. [] The rate-determining step in this reaction involves the cleavage of the benzene ring.

Q5: Have computational methods been employed in research involving 1,2,3-Benzenetricarboxylic acid?

A7: Yes, single-point energy calculations have been used to assess the stability of three-dimensional frameworks formed by zinc compounds incorporating 1,2,3-Benzenetricarboxylic acid. [] These calculations provide insights into the relative stability of different structural arrangements.

Q6: How do structural modifications of 1,2,3-Benzenetricarboxylic acid affect its properties?

A8: Structural modifications, such as the introduction of substituents on the benzene ring, can significantly influence the properties of 1,2,3-Benzenetricarboxylic acid. For instance, the presence of a nitro group at the 5-position of the benzene ring in 5-nitro-1,2,3-benzenetricarboxylic acid impacts its coordination behavior with metal ions, leading to diverse coordination polymers with distinct structures and magnetic properties. [, , , , , , , , , ]

Q7: What is the role of 1,2,3-Benzenetricarboxylic acid in the synthesis of coordination polymers?

A9: 1,2,3-Benzenetricarboxylic acid serves as a versatile organic ligand in the construction of coordination polymers. Its three carboxylate groups can coordinate to metal ions in various modes, leading to a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. [, , , , , , , , , , , , , , , , , , , , ] The structural diversity of these coordination polymers contributes to their interesting properties and potential applications.

Q8: What are some examples of coordination polymers synthesized using 1,2,3-Benzenetricarboxylic acid?

A10: Numerous coordination polymers have been synthesized using 1,2,3-Benzenetricarboxylic acid and its derivatives. Examples include: * [Mn7(nbta)4(Hnbta)(2,2′-bipy)4(H2O)8]·2H2O (nbta = 5-nitro-1,2,3-benzenetricarboxylate, bipy = 2,2′-bipyridine), a three-dimensional framework with potential magnetic properties. []* {2}n (btc = 1,2,3-Benzenetricarboxylate, bpfp = bis(4-pyridylformyl)piperazine), a coordination polymer with potential anti-cancer activity. []* [Cu2 (BTC)4/3 (H2 O)2 ]6 [HPW12 O40 ] (BTC=1,2,3-Benzenetricarboxylic acid), a nanocrystalline material with catalytic activity for phenol degradation. []

Q9: What are some potential applications of coordination polymers based on 1,2,3-Benzenetricarboxylic acid?

A11: Coordination polymers incorporating 1,2,3-Benzenetricarboxylic acid exhibit a wide range of potential applications, including:* Catalysis: These materials can act as heterogeneous catalysts in various chemical reactions, including the degradation of organic pollutants like phenol. [, ] * Luminescence: Some coordination polymers exhibit luminescent properties, making them promising candidates for applications in light-emitting devices and sensors. [, , , ]* Gas Storage and Separation: The porous nature of certain coordination polymers allows for the selective adsorption and separation of gases, which is relevant for energy and environmental applications.* Drug Delivery: Coordination polymers can be engineered to encapsulate and release drug molecules in a controlled manner, potentially improving drug efficacy and reducing side effects. [, , , ]

Q10: Are there any studies exploring the anti-cancer activity of 1,2,3-Benzenetricarboxylic acid-based compounds?

A12: Yes, recent studies have investigated the anti-cancer activity of copper(II) complexes containing 1,2,3-Benzenetricarboxylic acid. [] These complexes exhibited inhibitory effects on ovarian cancer cell proliferation, migration, and invasion. While promising, further research is needed to fully understand their mechanism of action and therapeutic potential.

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